

Spectroscopic data for Ethyl 3-bromopyridine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 3-bromopyridine-2-carboxylate

Cat. No.: B1611381

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An In-depth Technical Guide to the Spectroscopic Data of **Ethyl 3-bromopyridine-2-carboxylate**

Introduction

Ethyl 3-bromopyridine-2-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its substituted pyridine core makes it a versatile precursor for creating more complex molecular architectures, often utilized in the development of novel pharmaceuticals and functional materials. The precise structural elucidation of this compound is paramount for its effective use in synthesis. This guide provides a comprehensive analysis of the spectroscopic data for **Ethyl 3-bromopyridine-2-carboxylate**, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to ensure a thorough understanding for researchers.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignments, the chemical structure of **Ethyl 3-bromopyridine-2-carboxylate** is presented below with a systematic atom numbering scheme. This convention will be used throughout the guide for correlating spectroscopic signals with their corresponding nuclei.

Caption: Structure of **Ethyl 3-bromopyridine-2-carboxylate** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **Ethyl 3-bromopyridine-2-carboxylate**, both ^1H and ^{13}C NMR provide definitive structural confirmation.

^1H NMR Spectroscopy Analysis

The ^1H NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by signals from the three aromatic protons on the pyridine ring and the two distinct sets of protons from the ethyl ester group.

Table 1: ^1H NMR Data for **Ethyl 3-bromopyridine-2-carboxylate** (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~8.65	dd	1H	J = 4.8, 1.6 Hz	H-6
~8.05	dd	1H	J = 7.8, 1.6 Hz	H-4
~7.40	dd	1H	J = 7.8, 4.8 Hz	H-5
~4.45	q	2H	J = 7.1 Hz	H-10 (-OCH ₂)
~1.42	t	3H	J = 7.1 Hz	H-11 (-CH ₃)

Interpretation:

- Pyridine Ring Protons (H-4, H-5, H-6):
 - The proton at the C-6 position (H-6) is the most deshielded (~8.65 ppm) due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets (dd) from coupling to H-5 (ortho-coupling, $J \approx 4.8$ Hz) and H-4 (meta-coupling, $J \approx 1.6$ Hz).

- The proton at the C-4 position (H-4) resonates around 8.05 ppm. Its downfield shift is influenced by the adjacent bromine atom and the ring nitrogen. It appears as a doublet of doublets due to coupling with H-5 (ortho-coupling, $J \approx 7.8$ Hz) and H-6 (meta-coupling, $J \approx 1.6$ Hz).
- The proton at the C-5 position (H-5) is the most upfield of the ring protons (~7.40 ppm). It appears as a doublet of doublets from coupling to both adjacent protons, H-4 ($J \approx 7.8$ Hz) and H-6 ($J \approx 4.8$ Hz).
- Ethyl Ester Protons (H-10, H-11):
 - The methylene protons (H-10) of the ethyl group are deshielded by the adjacent ester oxygen, resulting in a signal at ~4.45 ppm. This signal is a quartet due to coupling with the three methyl protons (H-11).
 - The methyl protons (H-11) appear as a triplet at ~1.42 ppm, coupled to the two methylene protons (H-10).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: ¹³C NMR Data for **Ethyl 3-bromopyridine-2-carboxylate** (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~164.5	C-7 (C=O)
~151.0	C-6
~148.5	C-2
~142.0	C-4
~127.5	C-5
~120.0	C-3 (C-Br)
~62.5	C-10 (-OCH ₂)
~14.2	C-11 (-CH ₃)

Interpretation:

- **Carbonyl Carbon (C-7):** The ester carbonyl carbon is the most deshielded carbon, appearing at ~164.5 ppm.
- **Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):**
 - The carbons adjacent to the nitrogen (C-2 and C-6) are significantly deshielded, appearing at ~148.5 and ~151.0 ppm, respectively.
 - The carbon bearing the bromine atom (C-3) is found further upfield around ~120.0 ppm. While bromine is electronegative, the "heavy atom effect" can lead to shielding.
 - The remaining ring carbons, C-4 and C-5, appear at ~142.0 and ~127.5 ppm, consistent with their positions in the substituted aromatic ring.
- **Ethyl Group Carbons (C-10, C-11):** The aliphatic carbons of the ethyl group are the most shielded. The methylene carbon (C-10) attached to the oxygen appears at ~62.5 ppm, while the terminal methyl carbon (C-11) is found at ~14.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Caption: Key IR absorptions for **Ethyl 3-bromopyridine-2-carboxylate**.

Table 3: IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch
~1730	Strong	C=O stretch (Ester carbonyl)
~1580, ~1450	Medium	C=C and C=N ring stretching
~1250, ~1100	Strong	C-O stretch (Ester)
~700-650	Medium	C-Br stretch

Interpretation:

The IR spectrum provides clear evidence for the key functional groups. The most prominent absorption is the strong C=O stretch of the ester group at approximately 1730 cm⁻¹. Strong bands corresponding to the C-O stretches of the ester are also visible around 1250 cm⁻¹ and 1100 cm⁻¹. The presence of the pyridine ring is confirmed by the C=C and C=N stretching vibrations in the 1450-1580 cm⁻¹ region. Finally, the C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

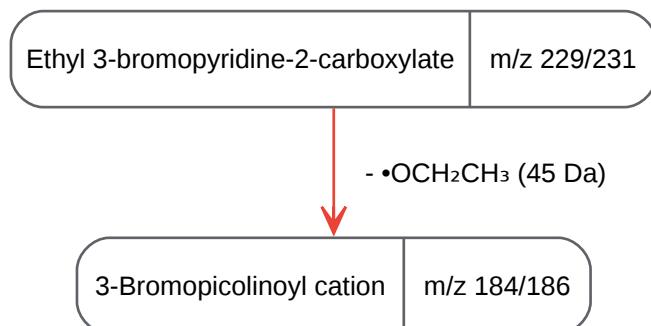
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural insights.

Interpretation:

The molecular formula of **Ethyl 3-bromopyridine-2-carboxylate** is C₈H₈BrNO₂. Due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will

exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

- Molecular Ion (M^+): The spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 229 (for the ^{79}Br isotope) and m/z 231 (for the ^{81}Br isotope). This $[M]^+/[M+2]^+$ pattern is a definitive signature for the presence of a single bromine atom.
- Key Fragmentation: The primary fragmentation pathway involves the loss of the ethoxy radical ($\cdot\text{OCH}_2\text{CH}_3$), which has a mass of 45 Da.
 - $[M - 45]^+$: This fragmentation results in the formation of the 3-bromopicolinoyl cation, with characteristic isotopic peaks at m/z 184 and m/z 186.



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Caption: Primary fragmentation pathway in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Ethyl 3-bromopyridine-2-carboxylate**.^{[1][2]} Optimization may be required based on the specific instrumentation used.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
- ^1H NMR Acquisition: Tune and shim the spectrometer for the sample. Acquire the spectrum using a standard 30-degree pulse sequence. Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy Protocol

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
- Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply a small amount of the neat sample directly onto the crystal.
- Analysis: Record the sample spectrum over a range of 4000-400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio. Perform a background subtraction on the resulting spectrum.

Mass Spectrometry Protocol

- Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the ion source via direct infusion or through a coupled gas/liquid chromatograph.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). The ionization energy for EI is typically set to 70 eV.

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References

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